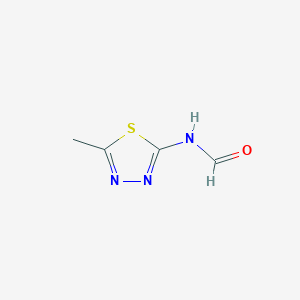

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide

CAS No.: 53567-06-9

Cat. No.: VC7814235

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53567-06-9 |

|---|---|

| Molecular Formula | C4H5N3OS |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide |

| Standard InChI | InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) |

| Standard InChI Key | XTYLMJATWQDPDQ-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC=O |

| Canonical SMILES | CC1=NN=C(S1)NC=O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide, reflecting its core heterocyclic structure. The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom arranged in a five-membered aromatic system. Key substituents include:

-

A methyl group (-CH) at the 5-position of the thiadiazole ring.

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Fundamental Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.17 g/mol | |

| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |

| SMILES | CC1=NN=C(S1)NC=O | |

| InChIKey | XTYLMJATWQDPDQ-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide is detailed in the literature, analogous thiadiazole derivatives are typically prepared via:

-

Cyclocondensation Reactions: Starting from thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents.

-

Amidation Strategies: Coupling preformed thiadiazole amines with formylating agents such as formic acid or its derivatives .

For example, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-propionamide involved reacting 5-amino-1,3,4-thiadiazole-2-thiol with propionic acid derivatives under carbodiimide-mediated coupling conditions . Adapting this method, formamide substitution could be achieved using formic acid or activated formyl equivalents.

Spectroscopic Characterization

Critical spectroscopic data for structurally related compounds provide insights into expected features:

-

IR Spectroscopy: Anticipated peaks include N-H stretching (~3265 cm), C=O stretching (~1645 cm), and aromatic C-N vibrations (~1537 cm) .

-

NMR Spectroscopy:

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar formamide group and hydrophobic thiadiazole ring. Preliminary data suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water .

-

Stability: Thiadiazoles generally exhibit thermal stability up to 200°C, though hydrolysis of the formamide group may occur under strongly acidic or basic conditions .

Crystallographic Insights

X-ray diffraction studies of analogous compounds (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) reveal layered structures stabilized by intermolecular hydrogen bonds between NH groups and sulfur/nitrogen atoms . Similar packing arrangements are anticipated for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide.

| Compound | Cell Line (IC, μg/mL) | Selectivity Index | Source |

|---|---|---|---|

| N-(5-Methyl-thiadiazol-2-yl)-propionamide | HepG2: 9.4, MCF-7: 97.6 | 2.1–10.4 | |

| Doxorubicin (Reference) | HepG2: 0.12 | N/A |

Anti-Inflammatory and Cardioprotective Effects

Thiadiazole derivatives exhibit dual cardioprotective and anti-inflammatory activities, potentially mitigating side effects of conventional chemotherapeutics like doxorubicin . These properties position N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide as a candidate for multifunctional drug development.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a versatile platform for designing:

-

Antimicrobial Agents: Thiadiazoles disrupt bacterial folate synthesis.

-

Antidiabetic Drugs: Modulation of PPAR-γ and α-glucosidase activity.

-

Anticancer Therapies: Combination therapies to reduce cardiotoxicity .

Material Science

Thiadiazole derivatives find use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume